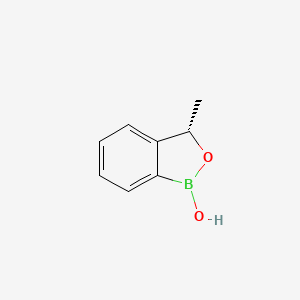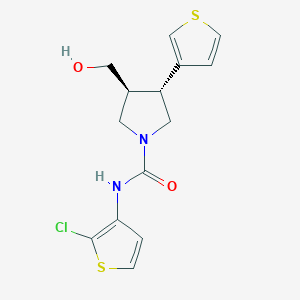
(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound This compound is characterized by its unique structure, which includes a benzoxaborole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with boronic acids or boronates under acidic or basic conditions to form the benzoxaborole ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The benzoxaborole ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a wide range of functionalized benzoxaborole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its antimicrobial properties.
Medicine: The compound is being investigated for its potential use in treating fungal infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione: Another boron-containing compound with similar structural features.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen and have diverse biological activities.
Uniqueness
(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its benzoxaborole ring system, which imparts specific chemical and biological properties
Propriétés
IUPAC Name |
(3S)-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPUTGGBBYKMSX-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=CC=CC=C2[C@@H](O1)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[(5-bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6748208.png)
![3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(1R)-2-hydroxy-1-phenylethyl]propanamide](/img/structure/B6748215.png)
![1-[4-[(3R)-3-aminopiperidin-1-yl]-4-oxobutyl]-3,4-dihydroquinolin-2-one](/img/structure/B6748220.png)
![(4R)-N-[[1-[3-(trifluoromethyl)phenyl]cyclopropyl]methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6748222.png)
![2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide](/img/structure/B6748227.png)
![4-cyano-N-[2-oxo-2-(3-oxo-4-thiophen-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6748235.png)
![N-[(2-butyl-1-benzofuran-3-yl)methyl]-N-methyl-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide](/img/structure/B6748237.png)
![2-(3-fluoro-4-methoxyphenyl)-1-[(3R)-3-methylpiperazin-1-yl]ethanone](/img/structure/B6748244.png)

![(3-imidazol-1-ylphenyl)-[(3R)-3-methylpiperazin-1-yl]methanone](/img/structure/B6748254.png)
![ethyl 3-nitro-2-[[(1R)-1-pyridin-4-ylethyl]amino]pyridine-4-carboxylate](/img/structure/B6748269.png)
![(2R,4R)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6748285.png)
![[(2R,4R)-4-amino-2-methylpiperidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B6748287.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[3-[(3-methylphenyl)methoxy]phenyl]ethanone](/img/structure/B6748297.png)
